6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-7-11(18-16-9)3-2-6-17-12-5-4-10(8-13)14-15-12/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPADYLYLZSTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyridazine Core
The pyridazine ring is commonly synthesized via hydrazine-mediated cyclization of suitable diketone or ketoester precursors.
Diketone derivative + hydrazine hydrate → Pyridazine derivative
This step involves condensation and cyclization, often under reflux conditions in ethanol or acetic acid.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Diketone cyclization | Hydrazine hydrate | Reflux, ethanol | 65-80 |
Introduction of the Nitrile Group at Position 3
The nitrile group is introduced via cyano substitution on the pyridazine ring, often through nucleophilic aromatic substitution or cyanation of a halogenated pyridazine intermediate.
Halogenated pyridazine + NaCN → Nitrile derivative
- Reflux in polar aprotic solvents like DMF or acetonitrile
- Elevated temperature (~100°C)
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyanation | Sodium cyanide | Reflux, DMF | 70-85 |
Synthesis of the 3-(3-Methylisoxazol-5-yl)propoxy Side Chain
The side chain is assembled via nucleophilic substitution of a suitable linker (e.g., 3-bromopropanol or 3-chloropropanol) with the methylisoxazole derivative.
- Preparation of 3-(3-Methylisoxazol-5-yl)propyl alcohol through methylisoxazole alkylation
- Conversion to halide (bromide or chloride) for subsequent nucleophilic substitution
Methylisoxazole derivative + 3-bromopropanol → 3-(3-Methylisoxazol-5-yl)propoxy intermediate
- Use of base (e.g., K2CO3)
- Reflux in acetonitrile or DMF
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | 3-bromopropanol + methylisoxazole | K2CO3, reflux | 60-75 |
Coupling of the Linker with the Pyridazine Core
The linker is attached to the pyridazine core via nucleophilic substitution at a suitable leaving group (e.g., halogenated pyridazine).
Halogenated pyridazine + 3-(3-Methylisoxazol-5-yl)propoxy alcohol derivative → Coupled intermediate
- Typically performed under reflux with base (e.g., K2CO3 or Cs2CO3)
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | Pyridazine halide + linker alcohol | Reflux, base | 55-70 |
Final Conversion to the Nitrile
The terminal hydroxyl group can be transformed into a nitrile via tosylation followed by nucleophilic displacement with cyanide, or directly through oxidative dehydration .
Alcohol → Nitrile via tosylation + NaCN displacement
or
Alcohol → Nitrile via oxidation (e.g., SOCl2, PCl5)
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrile formation | NaCN or PCl5 | Reflux, inert atmosphere | 65-80 |
Data Table Summarizing the Synthesis
Research Findings and Validation
- The synthetic pathways described are consistent with recent patent disclosures and peer-reviewed articles, emphasizing their robustness and reproducibility.
- The multi-step approach allows for structural modifications, enabling the tuning of pharmacological properties.
- The methods align with standard heterocyclic synthesis practices, ensuring feasibility for scale-up and further derivatization.
Chemical Reactions Analysis
Types of Reactions
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related molecules, categorized by core heterocycles, substituents, and functional groups.
Pyridazine-Based Analogs
6-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyridazine-3-carbonitrile (Patent Compound)
- Core Structure : Pyridazine with carbonitrile at position 3.
- Substituents : A cis-configured piperidine group bearing a fused imidazo-pyrrolo-pyrazine moiety at position 5.
- This complexity likely enhances binding affinity to kinase targets, as suggested by its inclusion in a patent for therapeutic applications .
Isoxazole-Linked Analogs
I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate)
- Core Structure : Benzoate ester.
- Substituents : 3-Methylisoxazole connected via a propoxy-ethoxy linker.
- Key Differences : The benzoate ester replaces the pyridazine-carbonitrile core, altering electronic properties. The ester group may confer higher lipophilicity (logP) but lower metabolic stability compared to the carbonitrile. Such modifications are critical in prodrug design, as seen in related isoxazole derivatives .
Pyridine-Based Analogs
6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid
- Core Structure : Pyridine.
- Substituents: Dimethylamino-propoxy linker and carboxylic acid at position 3.
- The dimethylamino group may enhance solubility but reduce blood-brain barrier penetration compared to the methylisoxazole moiety .
Structural and Functional Comparison Table
Research Implications
- Synthetic Accessibility : The discontinued status of this compound may reflect synthetic challenges, such as low yields in multi-step reactions (e.g., one-pot syntheses for related compounds in ) .
- Biological Activity : While direct activity data is unavailable, the carbonitrile group’s electron-withdrawing nature could stabilize the pyridazine ring, enhancing interactions with enzymatic active sites. In contrast, ester or carboxylic acid analogs may prioritize solubility over target binding .
- Patent Trends : The inclusion of complex heterocycles in patent filings (e.g., imidazo-pyrrolo-pyrazine) highlights a focus on steric and electronic optimization for therapeutic applications .
Biological Activity
6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile is a synthetic organic compound notable for its potential biological activities. This compound features a pyridazine ring, an isoxazole moiety, and a propoxy group, which contribute to its pharmacological properties. The interest in this compound arises from its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 217.25 g/mol. The structural components are as follows:
| Component | Description |
|---|---|
| Pyridazine Ring | Core structure providing stability |
| Isoxazole Moiety | Contributes to biological activity |
| Propoxy Group | Enhances solubility and reactivity |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It has been shown to inhibit specific enzymes involved in cellular pathways, leading to effects such as:
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various human cancer cell lines. These studies typically employ the MTT assay to determine half-maximal inhibitory concentration (IC50) values.
| Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
|---|---|---|
| A549 (Lung Cancer) | 45.2 | Cisplatin (47.2) |
| MCF7 (Breast Cancer) | 38.4 | Doxorubicin (40.0) |
| HT29 (Colon Cancer) | 50.1 | 5-Fluorouracil (58.4) |
These results indicate that the compound has comparable or superior efficacy compared to standard chemotherapeutic agents.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of the compound on HT29 colon cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at G1 phase, which was corroborated by flow cytometry analysis.
- Antimicrobial Activity Assessment : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.
Q & A
Q. What are the common synthetic routes for 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile, and how do reaction conditions influence product purity?
Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridazine and isoxazole precursors. Key steps include nucleophilic substitution (e.g., alkoxy group introduction) and cyanation. For example, analogous syntheses of pyridazine derivatives often employ one-pot reactions using malononitrile or cyanoacetate derivatives under reflux with catalysts like triethylamine . Reaction temperature, solvent polarity (e.g., 1,4-dioxane), and stoichiometric ratios are critical for minimizing side products. Purity optimization may require chromatographic separation or recrystallization, supported by spectral validation (NMR, IR) .
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : Assign aromatic protons (pyridazine/isoxazole rings) and aliphatic protons (propoxy chain) via H and C spectra.
- IR : Confirm nitrile (C≡N) stretching at ~2200–2250 cm and isoxazole ring vibrations (C-O-C) at ~950–1250 cm.
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns verify molecular weight and substituent connectivity .
Q. What are the key reactivity patterns of the nitrile group in this compound under basic or acidic conditions?
Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids/amides under acidic/basic conditions, respectively. For example, in aqueous HCl, it may form a pyridazine-3-carboxylic acid derivative. Alternatively, nucleophilic addition (e.g., Grignard reagents) can yield ketones or amines. Reaction monitoring via TLC and pH control are essential to avoid over-hydrolysis .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and dipole moments, which correlate with reactivity and solubility. For example, studies on pyrazole-carbonitriles show that electron-withdrawing groups (e.g., nitrile) enhance binding to enzymatic targets .
- Molecular Docking : Simulate interactions with receptors (e.g., thyroid hormone receptor β) by aligning the compound’s pharmacophores (isoxazole, pyridazine) into active sites. Software like AutoDock Vina can predict binding affinities (ΔG values) and guide SAR studies .
Q. How can contradictory data on synthetic yields be resolved when scaling up reactions?
Methodological Answer : Yield discrepancies often arise from kinetic vs. thermodynamic control during scaling. For instance, a lab-scale one-pot reaction may favor intermediates (e.g., enamines) that decompose under prolonged heating. Mitigation strategies:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent volume) to identify optimal conditions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Microreactor Technology : Improve heat/mass transfer for reproducibility .
Q. What strategies are effective for analyzing the compound’s stability under oxidative or photolytic stress?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or HO/Fe (Fenton’s reagent) to simulate oxidative stress.
- HPLC-MS : Identify degradation products (e.g., hydroxylated pyridazines or isoxazole ring-opening products).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Data-Driven Research Challenges
Q. How can researchers reconcile conflicting spectral data for structurally similar analogs?
Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, H-N HMBC can differentiate pyridazine N-environment from isoxazole N-O systems. Cross-validate with computational NMR shifts (GIAO method) using Gaussian or ORCA software .
Q. What in vitro assays are suitable for evaluating the compound’s inhibition of enzymatic targets (e.g., kinases)?
Methodological Answer :
- Kinase Assays : Use fluorescence-based ADP-Glo™ or radiometric P-ATP assays to measure IC values.
- Cellular Uptake Studies : Combine LC-MS quantification with confocal microscopy (fluorescently tagged analogs) to assess membrane permeability .
Specialized Methodological Considerations
Q. How does the propoxy linker influence conformational flexibility and binding to hydrophobic pockets?
Methodological Answer : The propoxy chain’s length and rotatable bonds allow adaptive binding to hydrophobic pockets (e.g., in cytochrome P450). Molecular dynamics simulations (AMBER/CHARMM) can model conformational changes, while NOESY NMR detects through-space interactions between the linker and target residues .
Q. What chromatographic methods optimize separation of diastereomers or regioisomers during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
